1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
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Overview
Description
1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a spiro compound characterized by a unique structure that includes a furan ring and a spirocyclic system. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .
Preparation Methods
The synthesis of 1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic system through cyclization reactions. One common method includes the reaction of furan derivatives with suitable diketones under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: Reduction of the spirocyclic ketone can lead to the formation of alcohols.
Scientific Research Applications
1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The furan ring and spirocyclic system can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
1-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can be compared with other spiro compounds such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the spirocyclic system, leading to different chemical and biological properties.
Bis(1,3-oxathiane) spiranes: These compounds exhibit unique stereochemistry and conformational behavior compared to this compound.
The uniqueness of this compound lies in its specific combination of a furan ring and a spirocyclic system, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H20O4 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-(furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
InChI |
InChI=1S/C16H20O4/c1-15(2)13(17)16(8-4-3-5-9-16)12(20-14(15)18)11-7-6-10-19-11/h6-7,10,12H,3-5,8-9H2,1-2H3 |
InChI Key |
PWQAMZJXFCYDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CO3)C |
Origin of Product |
United States |
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